S-Acetyl-N-glycylcysteamine
Description
S-Acetyl-N-glycylcysteamine is a cysteine-derived compound featuring an acetyl group attached to the sulfur atom (S-acetyl) and a glycyl (glycine-derived) moiety linked to the nitrogen (N-glycyl). This structure combines thioester functionality with peptide-like characteristics, making it a versatile intermediate in synthetic chemistry and biochemical studies.
Properties
CAS No. |
97314-05-1 |
|---|---|
Molecular Formula |
C8H13F3N2O4S |
Molecular Weight |
290.26 g/mol |
IUPAC Name |
2-acetylsulfanylethyl-(2-aminoacetyl)azanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C6H12N2O2S.C2HF3O2/c1-5(9)11-3-2-8-6(10)4-7;3-2(4,5)1(6)7/h2-4,7H2,1H3,(H,8,10);(H,6,7) |
InChI Key |
AMQINUQUUDNBGP-UHFFFAOYSA-N |
SMILES |
CC(=O)SCC[NH2+]C(=O)CN.C(=O)(C(F)(F)F)[O-] |
Canonical SMILES |
CC(=O)SCC[NH2+]C(=O)CN.C(=O)(C(F)(F)F)[O-] |
Other CAS No. |
97622-01-0 |
Related CAS |
97313-68-3 (hydrobromide) |
Synonyms |
I 102 I-102 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with S-Acetyl-N-glycylcysteamine, differing in substitution patterns, biological roles, or applications:
N-Acetylcysteamine (NAC)
- Structure : Acetyl group on the nitrogen (N-acetyl) and a free thiol (-SH) group.
- CAS Number : 1190-73-4 ().
- Molecular Formula: C₄H₉NOS.
- Key Differences : Unlike this compound, NAC lacks the glycyl group and features N-acetylation. This structural distinction reduces its peptide-like properties and alters reactivity. NAC is widely used as a thiol-releasing agent and antioxidant precursor.
S-Linked GlcNAcylated Peptides
- Structure : Cysteine residues modified with N-acetylglucosamine (GlcNAc) via S-glycosidic bonds (e.g., SAC(GlcNAc)IAPAAFTGQPQK in ).
- Key Differences : These are post-translational modifications (PTMs) observed in proteins, whereas this compound is a small-molecule derivative. S-GlcNAcylation is enzymatically regulated and impacts protein stability and signaling, while this compound is synthetic or used as a biochemical tool.
- Research Findings : S-GlcNAcylated peptides were identified in mammalian systems (mouse ESCs and rat synaptosomes) via glycopeptide enrichment and mass spectrometry, highlighting their biological ubiquity .
N-Acetylglycylglycine
- Structure : Dipeptide with acetylated glycine (N-acetyl) and a free carboxylate.
- CAS Number : 5687-48-9 ().
- Molecular Formula : C₆H₁₀N₂O₄.
- Key Differences : This compound lacks the cysteine backbone and thioester group, making it structurally distinct. It serves as a model for studying peptide acetylation rather than thiol-related reactivity .
Lapidated N-Acetyl Cysteine Analogs
- Structure : N-acetyl cysteine derivatives with lipidated glyceryl groups (e.g., N-acetyl diacyl-S-glyceryl cysteine in ).
- Key Differences: These analogs are designed for immunomodulation (TLR2/6 agonism) and feature lipid chains for membrane interaction, unlike the glycyl-modified this compound.
- Research Context : Structure-activity studies show that lipidation enhances receptor binding, emphasizing the role of functional group positioning in biological activity .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | CAS Number | Molecular Formula | Key Features | Primary Applications |
|---|---|---|---|---|
| This compound | Not provided | Likely C₅H₁₀N₂O₂S | S-acetyl, N-glycyl, thioester | Synthetic intermediate, enzyme studies |
| N-Acetylcysteamine (NAC) | 1190-73-4 | C₄H₉NOS | N-acetyl, free thiol | Antioxidant precursor, redox agent |
| S-GlcNAcylated peptides | N/A | Variable | S-GlcNAc, protein-bound | Post-translational modification |
| N-Acetylglycylglycine | 5687-48-9 | C₆H₁₀N₂O₄ | Dipeptide, N-acetyl | Peptide stability studies |
Table 2: Research Contexts
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